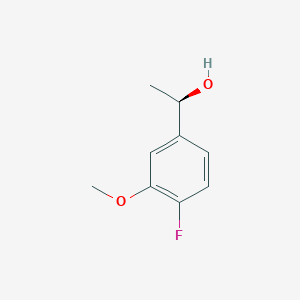

(R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol

Description

Significance of Enantiopure Secondary Alcohols in Organic Chemistry

Enantiomerically pure alcohols, and secondary alcohols in particular, are pivotal building blocks in the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and fragrances. nih.govsigmaaldrich.com Their utility stems from the versatility of the hydroxyl group, which can be readily transformed into a variety of other functional groups, allowing for the construction of intricate molecular architectures. The chirality at the alcohol center often serves as a crucial stereochemical determinant for the final product.

The synthesis of these chiral alcohols is frequently achieved through the asymmetric reduction of the corresponding prochiral ketones. sigmaaldrich.com Biocatalysis, utilizing whole microbial cells or isolated enzymes such as alcohol dehydrogenases, has emerged as a powerful and green methodology for this transformation. researchgate.netmdpi.com These enzymatic reactions often proceed with high enantioselectivity and under mild conditions, offering significant advantages over traditional chemical methods. umb.edu

Strategic Importance of (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol as a Chiral Intermediate

(R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol has emerged as a strategically important chiral intermediate due to the unique combination of structural features it possesses. The fluorinated and methoxylated phenyl ring is a common motif in many biologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy (B1213986) group can influence solubility and receptor interactions. The (R)-configured secondary alcohol provides a key chiral center that can be incorporated into larger, more complex molecules.

The primary route to this valuable alcohol is the enantioselective reduction of its corresponding ketone, 4-fluoro-3-methoxyacetophenone. This transformation can be accomplished with high efficiency and stereoselectivity using biocatalytic methods. For instance, various microorganisms and their enzymes have been shown to reduce substituted acetophenones to the corresponding (R)-alcohols with high yields and excellent enantiomeric excess.

The strategic value of (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol is underscored by its use as a building block in the synthesis of novel therapeutic agents. For example, its precursor, 4-fluoro-3-methoxyacetophenone, is cited as a starting material in the synthesis of non-steroidal compounds with potential pharmaceutical applications, highlighting the role of the resulting chiral alcohol as a key intermediate in drug discovery and development. ethz.ch

Research Findings on the Synthesis of Chiral Alcohols

The asymmetric reduction of prochiral ketones is a well-established and highly effective method for producing enantiopure secondary alcohols. Research in this area has demonstrated the power of both chemical and biocatalytic approaches.

Table 1: Representative Enantioselective Reduction of Substituted Acetophenones

| Catalyst/Method | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (S)-a,a-diphenylpyrrolidinemethanol with 9-BBN and BH3-THF | Acetophenone (B1666503) | (R)-1-Phenylethanol | - | 83.2 | umb.edu |

| Geotrichum candidum | 4-Bromoacetophenone | (R)-1-(4-Bromophenyl)ethanol | 98.9 | >99 | researchgate.net |

| Rhodotorula rubra | 4-Bromoacetophenone | (S)-1-(4-Bromophenyl)ethanol | 97.6 | 98.8 | researchgate.net |

| Alcohol Dehydrogenase (ADH-P2-D03) | 1,4-Diphenylbutane-1,4-dione | (1R,4R)-1,4-Diphenylbutane-1,4-diol | - | >99 | mdpi.com |

Note: This table presents a selection of research findings for analogous reactions to illustrate the general efficacy of these synthetic methods. Specific yield and enantiomeric excess for (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol may vary depending on the specific catalyst and reaction conditions employed.

Compound Information

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-fluoro-3-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,1-2H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBGGCJKDXCBGP-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)F)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601244530 | |

| Record name | (αR)-4-Fluoro-3-methoxy-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601244530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870849-57-3 | |

| Record name | (αR)-4-Fluoro-3-methoxy-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870849-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-4-Fluoro-3-methoxy-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601244530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Enantioselective Synthesis of R 1 4 Fluoro 3 Methoxyphenyl Ethan 1 Ol

Asymmetric Catalytic Reduction Strategies

Asymmetric catalysis offers a powerful tool for the synthesis of enantiomerically pure compounds. By employing a small amount of a chiral catalyst, large quantities of a chiral product can be obtained from a prochiral substrate. Various catalytic systems have been explored for the enantioselective reduction of ketones, including those based on transition metals, organocatalysts, and borane (B79455) reagents.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are highly effective for the asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) of ketones. thieme-connect.comliv.ac.uk These reactions typically involve the use of a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reduction.

In the context of producing (R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol, catalysts derived from ruthenium and chiral diamine or amino alcohol ligands are of significant interest. For instance, ruthenium complexes with ligands like (1S,2S)-1,2-diphenylethane-1,2-diamine (DPEN) have shown high activity and enantioselectivity in the hydrogenation of various acetophenone (B1666503) derivatives. pku.edu.cn A detailed computational and experimental study on the mechanism of acetophenone hydrogenation by a trans-[RuCl2{(S)-binap}{(S,S)-dpen}] complex has provided insights into the outer-sphere hydride transfer mechanism that governs the enantioselectivity. nih.govacs.org

The following table summarizes representative results for the asymmetric hydrogenation of acetophenone derivatives using transition metal catalysts, which are analogous to the reduction of 1-(4-fluoro-3-methoxyphenyl)ethanone (B1304783).

Table 1: Transition Metal-Catalyzed Asymmetric Hydrogenation of Acetophenone Derivatives

| Entry | Substrate | Catalyst System | Product Configuration | Conversion (%) | e.e. (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Acetophenone | RuRh/γ-Al2O3 / (1S,2S)-DPEN / PPh3 | R | 92.5 | 79.6 | pku.edu.cn |

| 2 | Ethylphenylketone | RuRh/γ-Al2O3 / (1S,2S)-DPEN / PPh3 | R | 95.9 | 81.2 | pku.edu.cn |

| 3 | Isopropylphenylketone | RuRh/γ-Al2O3 / (1S,2S)-DPEN / PPh3 | R | 100 | 81.4 | pku.edu.cn |

Organocatalytic Enantioselective Reductions

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. For the reduction of ketones, chiral organocatalysts can activate the reducing agent and/or the substrate to facilitate a stereoselective hydride transfer. A common approach involves the use of a Hantzsch ester as the hydride source in combination with a chiral Brønsted acid or amine catalyst. organic-chemistry.orgmdpi.com

While direct organocatalytic reductions of simple ketones can be challenging, the reduction of α,β-unsaturated ketones and imines is well-established. uni-giessen.deresearchgate.netnih.gov For instance, chiral imidazolidinones have been successfully used to catalyze the enantioselective reduction of β,β-substituted α,β-unsaturated aldehydes. Although not a direct analogue, this demonstrates the potential of organocatalysis in controlling stereochemistry during reduction reactions. The development of organocatalysts for the direct, highly enantioselective reduction of unactivated ketones like 1-(4-fluoro-3-methoxyphenyl)ethanone is an ongoing area of research.

Enantioselective Borane Reductions

The reduction of ketones with borane (BH3) can be rendered highly enantioselective by the use of chiral catalysts, most notably oxazaborolidines, often referred to as Corey-Bakshi-Shibata (CBS) catalysts. ijprs.comtandfonline.comnih.govorganic-chemistry.org These catalysts are typically prepared in situ or used as pre-formed reagents and have demonstrated broad applicability for the reduction of a wide range of prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess (e.e.). capes.gov.br

The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine, which then coordinates to the ketone's carbonyl oxygen. This ternary complex facilitates an intramolecular, stereoselective hydride transfer from the borane to the carbonyl carbon. The steric environment created by the chiral catalyst dictates the facial selectivity of the hydride attack. For the synthesis of (R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol, an (S)-oxazaborolidine catalyst would be employed.

The table below presents examples of enantioselective borane reductions of acetophenone derivatives using chiral oxazaborolidine catalysts.

Table 2: Enantioselective Borane Reduction of Acetophenone Derivatives

| Entry | Substrate | Chiral Catalyst | Borane Reagent | Product Configuration | Yield (%) | e.e. (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Acetophenone | (1S,2R)-(-)-cis-1-Amino-2-indanol | Tetrabutylammonium borohydride (B1222165) / MeI | R | 89 | 91 | ijprs.com |

| 2 | Acetophenone | L-Valine derived oxazaborolidinone | BH3 | R | High | 76 | tandfonline.com |

| 3 | Acetophenone | Spiroborate ester from (S)-prolinol | BH3·THF | R | High | up to 98 | researchgate.net |

Biocatalytic Approaches for Stereoselective Production

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild reaction conditions. For the production of (R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol, the focus is on the stereoselective reduction of the ketone precursor.

Enzymatic Reduction of Ketone Precursors (e.g., ketoreductases)

Isolated enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), are highly efficient and selective catalysts for the asymmetric reduction of ketones. acs.orgrsc.org These enzymes often exhibit exquisite enantioselectivity, producing alcohols with very high e.e. The stereochemical outcome (Prelog or anti-Prelog) depends on the specific enzyme used.

The following table shows examples of the enzymatic reduction of aromatic ketones, illustrating the potential of this methodology.

Table 3: Enzymatic Reduction of Aromatic Ketones

| Entry | Substrate | Enzyme Source | Product Configuration | Conversion (%) | e.e. (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Benzil | KRED1-Pglu from Pichia glucozyma | S | - | High | nih.gov |

| 2 | 2-Bromo-4-fluoro acetophenone | Pichia methanolica SC 13825 reductase | S | 98 | 99 | researchgate.net |

Whole-Cell Biotransformations

Whole-cell biotransformations offer a practical and cost-effective alternative to using isolated enzymes, as they circumvent the need for enzyme purification and cofactor regeneration. ftb.com.hr Various microorganisms, including bacteria and yeasts, possess endogenous reductases that can catalyze the asymmetric reduction of ketones. mdpi.com

The stereochemical outcome of whole-cell reductions is dependent on the specific strain of microorganism employed. For example, different yeast species can produce either the (R)- or (S)-enantiomer of a chiral alcohol from the same ketone precursor. researchgate.net The reduction of substituted acetophenones has been extensively studied using a variety of microorganisms. researchgate.net For instance, immobilized Rhodotorula sp. has been effectively used for the enantioselective reduction of 4'-methoxyacetophenone (B371526) to the corresponding (S)-alcohol. nih.gov To obtain the (R)-enantiomer of 1-(4-fluoro-3-methoxyphenyl)ethan-1-ol (B1604351), a screening of various microbial strains for anti-Prelog activity would be necessary.

The table below provides examples of whole-cell biotransformations for the reduction of acetophenone derivatives.

Table 4: Whole-Cell Biotransformation for the Reduction of Acetophenone Derivatives

| Entry | Substrate | Microorganism | Product Configuration | Yield (%) | e.e. (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Acetophenone | Candida zeylanoides P1 | S | High | up to 99 | researchgate.net |

| 2 | 4-Chloroacetophenone | Metschnikowia koreensis | S | >92 | >99 | researchgate.net |

| 3 | 4'-Methoxyacetophenone | Immobilized Rhodotorula sp. AS2.2241 | S | 98.3 | >99 | nih.gov |

Biocatalytic Cascades and Multi-Enzyme Systems

For instance, a cascade could be designed to first synthesize the ketone intermediate, 1-(4-fluoro-3-methoxyphenyl)ethanone, from a different precursor, followed by its immediate asymmetric reduction. A powerful example of a biocatalytic cascade involves the oxidation of an alcohol to an aldehyde by an alcohol oxidase, which is then used in subsequent C-C bond-forming reactions catalyzed by other enzymes or organocatalysts. In one such reported cascade, an alcohol oxidase generates an aldehyde that undergoes a series of organocatalyzed Henry reaction, dehydration, and Michael addition to produce dinitroalkanes in a single flask.

For the target molecule, a potential cascade could involve a two-step enzymatic process. The first enzyme, such as a monoamine oxidase (MAO), could transform a precursor amine into an imine, which is then hydrolyzed to the ketone 1-(4-fluoro-3-methoxyphenyl)ethanone. This ketone would then be asymmetrically reduced in situ by a stereoselective alcohol dehydrogenase (ADH) to yield the desired (R)-alcohol. The success of such a system relies on the compatibility of the enzymes and their respective cofactor systems under the same reaction conditions.

Chiral Resolution Techniques

When an asymmetric synthesis is not employed, the racemic mixture of 1-(4-fluoro-3-methoxyphenyl)ethan-1-ol must be separated into its constituent enantiomers. Chiral resolution remains a widely used industrial method for obtaining optically pure compounds.

Kinetic resolution is a powerful technique that exploits the difference in reaction rates of two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the slower-reacting enantiomer in high enantiomeric excess.

Enzymatic kinetic resolution (EKR) using lipases is a common and highly effective method for resolving racemic alcohols. The process typically involves the enantioselective acylation of the alcohol. In the case of racemic 1-(4-fluoro-3-methoxyphenyl)ethan-1-ol, a lipase (B570770) would selectively acylate one enantiomer (e.g., the (R)-enantiomer) to its corresponding ester, leaving the (S)-alcohol unreacted. For many secondary alcohols, lipases such as Candida antarctica lipase B (CALB) or lipases from Pseudomonas species exhibit high enantioselectivity.

The choice of acyl donor and solvent is critical for optimizing the resolution. Vinyl acetate (B1210297) is a common acyl donor as the vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible. The progress of the reaction is monitored to achieve a conversion close to 50%, which theoretically provides the highest enantiomeric excess for both the product and the remaining substrate. Studies on similar secondary alcohols like 1-phenylethanol (B42297) have demonstrated that this method can achieve excellent separation.

Table 1: Representative Enzymes and Conditions for Kinetic Resolution of Secondary Alcohols via Acylation (Note: This table is illustrative of typical conditions for this class of compounds, based on published research for analogous substrates.)

| Enzyme Source | Acyl Donor | Solvent | Typical Result |

|---|---|---|---|

| Candida antarctica Lipase B (Novozym 435) | Vinyl Acetate | Hexane | High enantioselectivity (E > 200) |

| Pseudomonas fluorescens Lipase | Vinyl Acetate | Tetrahydrofuran (THF) | High enantiomeric excess (>99% ee) for ester and remaining alcohol |

| Candida rugosa Lipase | Isopropenyl Acetate | Toluene / Ionic Liquid | High enantiomeric purity of product (ee > 96%) nih.gov |

Catalytic kinetic resolution using chiral chemical catalysts is an alternative to enzymes. For instance, chiral isothiourea catalysts have been successfully used for the kinetic resolution of planar chiral alcohols through acylation with anhydrides, achieving good selectivity factors. researchgate.net

Classical resolution involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a mixture of diastereomeric esters. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing for their separation by conventional methods like fractional crystallization or chromatography.

For racemic 1-(4-fluoro-3-methoxyphenyl)ethan-1-ol, a suitable chiral resolving agent would be an enantiomerically pure acid like (R)-(-)-α-methoxyphenylacetic acid or derivatives of tartaric acid. The reaction would produce two diastereomeric esters: (R)-alcohol-(R)-acid and (S)-alcohol-(R)-acid. After separation, the desired diastereomer (e.g., (R)-alcohol-(R)-acid) is hydrolyzed to yield the enantiomerically pure (R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol and the chiral auxiliary, which can often be recovered. This method has been successfully applied to resolve racemic propranolol (B1214883) derivatives, which are also secondary alcohols. capes.gov.br

Chemoenzymatic Synthesis Pathways

Chemoenzymatic synthesis combines the best of both worlds: the high selectivity of biocatalysts and the broad reaction scope of chemical catalysis. These multi-step pathways can be designed as cascade reactions or sequential one-pot processes to improve efficiency.

A prominent chemoenzymatic strategy to produce (R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol is the asymmetric reduction of its prochiral ketone precursor, 1-(4-fluoro-3-methoxyphenyl)ethanone. This reduction can be catalyzed by an alcohol dehydrogenase (ADH) that exhibits high selectivity for the (R)-product. Whole-cell biocatalysts, such as recombinant E. coli expressing a specific carbonyl reductase, are often used to provide the necessary enzyme and cofactor regeneration system. For instance, the synthesis of the structurally similar (R)-1-[3-(Trifluoromethyl)phenyl]ethanol was achieved with >99.9% enantiomeric excess using this method.

Another powerful chemoenzymatic route is the combination of enzymatic kinetic resolution with a subsequent chemical transformation. For example, a one-pot kinetic resolution-Mitsunobu reaction has been reported. In this approach, a racemic alcohol is first resolved using a lipase. The resulting mixture, containing the enantioenriched alcohol and the corresponding ester, is then subjected to a Mitsunobu reaction. This reaction can invert the stereochemistry of the remaining alcohol, converting both initial enantiomers into a single, highly enriched chiral product, thus overcoming the 50% yield limit of traditional kinetic resolution.

Green Chemistry Principles in (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally benign manufacturing processes. Key goals include the use of renewable feedstocks, reduction of waste, and elimination of hazardous solvents.

Performing reactions in water or under solvent-free conditions is a primary goal of green chemistry. Biocatalytic reactions are particularly well-suited for aqueous media, as enzymes have evolved to function in cellular environments. The asymmetric reduction of 1-(4-fluoro-3-methoxyphenyl)ethanone using whole-cell biocatalysts is typically conducted in an aqueous buffer.

A significant challenge in aqueous biocatalysis is the often-low water solubility of organic substrates. This can be overcome through "medium engineering." Research on analogous ketones has shown that the addition of surfactants like Tween-20 or the use of Natural Deep Eutectic Solvents (NADES) as co-solvents can dramatically increase substrate solubility and boost reaction yields. For the production of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, adding Tween-20 and a choline (B1196258) chloride:lysine-based NADES to the aqueous medium resulted in a four-fold increase in substrate concentration and a final product yield of 91.5%. This approach minimizes the use of volatile organic compounds (VOCs), making the process safer and more environmentally friendly.

Table 2: Effect of Green Media Additives on Biocatalytic Reduction (Data based on the synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, a close analog of the target compound)

| Reaction Medium | Substrate Concentration | Product Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Neat Buffer | ~50 mM | Moderate | >99.9% |

| Buffer + 0.6% Tween-20 | ~200 mM | Increased | >99.9% |

| Buffer + Tween-20 + 4% NADES | 200 mM | 91.5% | >99.9% |

Atom Economy and Waste Minimization

In the pursuit of sustainable chemical manufacturing, atom economy and waste minimization are paramount considerations. Green chemistry metrics such as atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI) are employed to evaluate the efficiency and environmental impact of a synthetic process. Biocatalytic approaches to the synthesis of (R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol, particularly the asymmetric reduction of the corresponding ketone, often exhibit superior performance in these areas compared to classical chemical methods.

The asymmetric reduction of 4'-fluoro-3'-methoxyacetophenone to (R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol catalyzed by a ketoreductase (KRED) serves as an excellent case study. In this process, the ketone is selectively reduced to the desired (R)-alcohol with high enantiomeric excess (ee) and yield. The primary reagents in this transformation are the ketone substrate and a reducing agent, often a simple alcohol like isopropanol (B130326) which is used to regenerate the enzyme's cofactor (e.g., NADPH).

Detailed Research Findings:

A hypothetical, yet representative, biocatalytic reduction process for the synthesis of (R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol can be analyzed to illustrate the principles of atom economy and waste minimization. In a typical batch process, 4'-fluoro-3'-methoxyacetophenone is converted to the desired product using a specific ketoreductase enzyme, with isopropanol serving as both a co-solvent and the ultimate reductant for cofactor regeneration.

To quantify the greenness of this synthesis, we can calculate the theoretical atom economy, E-factor, and Process Mass Intensity (PMI).

Interactive Data Table: Green Metrics for the Synthesis of (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol

| Metric | Formula | Value | Interpretation |

| Atom Economy | (MW of Product / (MW of Ketone + MW of H₂)) * 100 | ~98.8% | High atom economy, indicating efficient incorporation of reactant atoms into the final product. |

| E-Factor | Total Waste (kg) / Product (kg) | Varies (e.g., 5-15) | A lower value is better. Biocatalytic processes generally have lower E-factors than traditional chemical syntheses. The value depends heavily on solvent usage and work-up procedures. |

| Process Mass Intensity (PMI) | Total Mass In (kg) / Product Mass (kg) | Varies (e.g., 6-16) | A lower value signifies a more efficient and less wasteful process. Solvents are a major contributor to PMI. |

Note: The values for E-Factor and PMI are illustrative and can vary significantly based on the specific process conditions, scale, and optimization.

Waste Minimization Strategies:

Several strategies can be employed to minimize waste in the biocatalytic synthesis of (R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol:

Enzyme Immobilization: Immobilizing the ketoreductase on a solid support allows for easy separation from the reaction mixture and reuse of the enzyme over multiple batches. This reduces the amount of enzyme waste and the cost associated with the biocatalyst.

Cofactor Regeneration: Efficient regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH) is crucial for the economic viability and sustainability of the process. Using a sacrificial alcohol like isopropanol, which is converted to acetone (B3395972) (a relatively benign byproduct), is a common and effective strategy. More advanced systems may employ enzymatic or electrochemical regeneration methods.

By focusing on these areas, the synthesis of (R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol can be performed in a highly efficient and environmentally responsible manner, aligning with the principles of green chemistry.

Applications and Derivatization of R 1 4 Fluoro 3 Methoxyphenyl Ethan 1 Ol As a Versatile Chiral Building Block

Role in the Asymmetric Synthesis of Biologically Active Compounds

Chiral alcohols are fundamental building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide array of therapeutic agents. google.comresearchgate.net The stereochemistry of these molecules is often critical to their efficacy and safety. researchgate.net (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol, with its defined stereocenter, is a precursor for the synthesis of more complex chiral molecules.

One of the most significant applications of chiral building blocks with a similar structural motif is in the synthesis of anticoagulants, such as Rivaroxaban. google.com Rivaroxaban is a direct Factor Xa inhibitor, a class of drugs used for the prevention and treatment of thromboembolic diseases. google.comgoogle.com A key intermediate in the synthesis of Rivaroxaban is 4-(4-aminophenyl)morpholin-3-one. google.comacs.orgvandvpharma.com While various synthetic routes to this intermediate have been described, starting from materials like 4-nitro-fluorobenzene or N-(2-hydroxyethyl)aniline, a plausible pathway can be envisioned that utilizes the chirality of (R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol. google.com

The synthesis of the core oxazolidinone structure in drugs like Rivaroxaban often involves the use of a chiral epoxide or a chiral amino alcohol. sigmaaldrich.com The (R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol could potentially be converted to a corresponding chiral amino alcohol, which would then be a crucial component in constructing the chiral side chain of such anticoagulants.

Preparation of Enantiomerically Pure Arylethylamine Derivatives

Enantiomerically pure arylethylamines are vital components of many biologically active compounds and serve as important chiral auxiliaries and ligands in asymmetric synthesis. The conversion of chiral secondary alcohols, such as (R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol, into their corresponding enantiopure arylethylamines is a well-established and valuable transformation in organic synthesis.

A common and effective method for this conversion is the Mitsunobu reaction. vandvpharma.comacs.org This reaction allows for the stereospecific conversion of a secondary alcohol to a variety of functional groups, including amines, with complete inversion of configuration. vandvpharma.comnih.gov In this process, the chiral alcohol is treated with a nitrogen nucleophile, such as phthalimide (B116566) or hydrazoic acid, in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). vandvpharma.comacs.org

The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nitrogen nucleophile in an Sₙ2 reaction, leading to the inversion of the stereocenter. Subsequent hydrolysis or reduction of the resulting phthalimide or azide, respectively, yields the desired primary amine. For example, the reaction of a chiral secondary alcohol with hydrazoic acid under Mitsunobu conditions yields an azide, which can then be reduced to the corresponding amine. acs.org This method provides a reliable route to enantiomerically pure amines from their chiral alcohol precursors.

The resulting (S)-1-(4-fluoro-3-methoxyphenyl)ethanamine, obtained from (R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol, is a valuable chiral intermediate for further synthetic elaborations.

| Starting Material | Reaction | Key Reagents | Product | Stereochemistry |

| (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol | Mitsunobu Reaction | PPh₃, DIAD, HN₃ | (S)-1-Azido-1-(4-fluoro-3-methoxyphenyl)ethane | Inversion |

| (S)-1-Azido-1-(4-fluoro-3-methoxyphenyl)ethane | Reduction | H₂, Pd/C | (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine | Retention |

Utilization in the Construction of Complex Pharmaceutical Intermediates

Chiral alcohols, particularly those bearing fluorine atoms, are highly sought-after building blocks in the pharmaceutical industry. nih.govnih.gov The introduction of fluorine can significantly modulate the physicochemical and biological properties of a drug molecule, such as its metabolic stability, lipophilicity, and binding affinity. nih.gov (R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol, possessing both a chiral center and a fluorinated aromatic ring, is a prime candidate for the synthesis of complex pharmaceutical intermediates.

While specific, large-scale industrial applications of this particular alcohol are not extensively documented in publicly available literature, its structure lends itself to the synthesis of a variety of complex motifs. For instance, the hydroxyl group can be readily converted into a good leaving group (e.g., tosylate or mesylate), enabling nucleophilic substitution reactions to introduce a wide range of functionalities. Furthermore, the aromatic ring can be subjected to further electrophilic substitution reactions, allowing for the construction of more elaborate molecular architectures.

The combination of chirality and fluorination makes this building block particularly attractive for the development of new drug candidates in areas such as neuroscience and oncology, where such features are often associated with improved therapeutic profiles. The synthesis of multi-substituted chiral piperidines and other heterocyclic systems, which are common scaffolds in modern pharmaceuticals, could potentially start from this versatile chiral alcohol.

Development of Novel Chiral Auxiliaries and Ligands from its Scaffold

Chiral auxiliaries and ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are removed. Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalytic environment. acs.org

The scaffold of (R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol, with its robust phenyl group and stereogenic center, provides a foundation for the design of new chiral auxiliaries and ligands. While specific examples derived directly from this compound are not prevalent in the literature, the broader class of 1-phenylethanol (B42297) derivatives has been successfully employed for this purpose.

For instance, chiral oxazoline (B21484) ligands, which are highly effective in a variety of asymmetric transformations, are typically synthesized from chiral β-amino alcohols. nih.gov As discussed in section 3.2, (R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol can be converted to the corresponding (S)-amino alcohol, which could then be used to synthesize a novel phosphino-oxazoline (PHOX) ligand. The electronic properties of the fluorinated and methoxy-substituted phenyl ring could influence the catalytic activity and selectivity of the resulting metal complexes.

Similarly, chiral phosphine (B1218219) ligands, which are paramount in asymmetric hydrogenation, can be designed with various chiral backbones. acs.org The arylethylamine derived from (R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol could serve as a chiral backbone for the synthesis of new bidentate phosphine ligands. The specific substitution pattern on the aromatic ring could offer unique steric and electronic properties, potentially leading to catalysts with enhanced performance in specific applications. The development of such novel ligands is an active area of research in the quest for more efficient and selective asymmetric catalytic systems.

Mechanistic Investigations and Computational Studies Pertaining to R 1 4 Fluoro 3 Methoxyphenyl Ethan 1 Ol

Reaction Mechanism Elucidation for Enantioselective Transformations

The formation of (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol is predominantly achieved through the enantioselective reduction of 4'-fluoro-3'-methoxyacetophenone. This transformation is commonly catalyzed by transition metal complexes or enzymes (ketoreductases). The elucidation of the reaction mechanisms for these transformations is crucial for understanding the origin of the high enantioselectivity.

One of the most effective methods for this reduction is asymmetric transfer hydrogenation (ATH) , often employing ruthenium(II) catalysts bearing chiral ligands. A widely accepted mechanism for ATH with Ru(II) complexes, such as those derived from N-tosylethylenediamine, involves a concerted outer-sphere hydrogen transfer. acs.org The catalytic cycle typically proceeds as follows:

Formation of the Active Hydride Species: The precatalyst, often a Ru-Cl species, reacts with a hydrogen donor (e.g., isopropanol (B130326) or formic acid) in the presence of a base to form a reactive ruthenium hydride complex.

Coordination and Activation: The ketone substrate, 4'-fluoro-3'-methoxyacetophenone, coordinates to the metal center. This coordination, influenced by the chiral ligand, pre-organizes the substrate for the subsequent stereoselective hydride transfer.

Hydride Transfer: The hydride from the metal is transferred to the carbonyl carbon of the ketone, while a proton is simultaneously or sequentially transferred to the carbonyl oxygen from the hydrogen donor. This step is the stereoselectivity-determining step, where the chiral environment of the catalyst dictates the facial selectivity of the hydride attack on the prochiral ketone. For the formation of the (R)-alcohol, the hydride is delivered to the Re-face of the ketone.

Product Release and Catalyst Regeneration: The resulting (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol is released, and the catalyst is regenerated to re-enter the catalytic cycle.

Another powerful technique is asymmetric hydrogenation (AH) , which utilizes molecular hydrogen as the reductant. acs.org While mechanistically related to ATH, AH often operates under different conditions, sometimes acidic, to generate the active metal hydride species. The fundamental principle of stereoselective hydride transfer from a chiral metal complex to the prochiral ketone remains the core of the mechanism.

Enzymatic reductions using ketoreductases (KREDs) offer a highly selective alternative. nih.govrsc.org These enzymes utilize a cofactor, typically NADPH or NADH, as the hydride source. The reaction mechanism within the enzyme's active site involves:

Substrate Binding: The ketone, 4'-fluoro-3'-methoxyacetophenone, binds to the active site of the KRED in a specific orientation dictated by the amino acid residues.

Hydride Transfer: The dihydronicotinamide portion of the cofactor transfers a hydride to the carbonyl carbon of the substrate. The stereochemical outcome is precisely controlled by the spatial arrangement of the substrate and the cofactor within the chiral environment of the active site.

Product Release: The chiral alcohol product is released, and the oxidized cofactor is either regenerated by a coupled enzymatic system or supplied in stoichiometric amounts.

Theoretical and Computational Modeling of Stereoselectivity (e.g., DFT studies, transition state analysis)

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for gaining deep insights into the stereoselectivity of these reactions. nih.govrsc.org These studies allow for the detailed analysis of transition states, which are critical in determining the enantiomeric excess of the product.

For the asymmetric reduction of ketones, DFT calculations are employed to model the transition states for the hydride transfer to both the Re and Si faces of the ketone. The energy difference between these two diastereomeric transition states (ΔΔG‡) is directly related to the enantiomeric ratio of the final product. A lower energy transition state for the attack on the Re-face will lead to the preferential formation of the (R)-alcohol.

Computational studies on model systems for the asymmetric hydrogenation of acetophenone (B1666503) derivatives have revealed that the stereoselectivity arises from a combination of steric and electronic interactions between the substrate, the chiral ligand, and the metal center in the transition state. researchgate.net For instance, in the Noyori-type catalysts, the chiral diamine ligand creates a well-defined chiral pocket. The aryl group of the ketone typically orients itself to minimize steric clashes with the bulky groups on the ligand, thereby exposing one face of the carbonyl group to the incoming hydride.

Key Findings from Computational Studies:

| Computational Method | System Studied | Key Finding |

| DFT | Asymmetric reduction of ketones with borane (B79455) catalyzed by a B-methoxy-oxazaborolidine | The formation of the intermediate complex via the transition state is the rate-determining and chirality-limiting step. The dominant reaction pathway is the attack from the Si face, leading to the S-alcohol in this specific system. nih.gov |

| DFT | Asymmetric hydrogenation of ketones with frustrated Lewis pairs | The energy difference in the hydride transfer transition states, leading to the two enantiomers, is a result of both repulsive steric interactions and attractive non-covalent interactions. researchgate.net |

| Molecular Dynamics (MD) Simulations | Carbonyl reductase for the reduction of ethyl 2-oxo-4-phenylbutyrate | Specific amino acid residues (Cys93, Tyr149, Trp193) within the binding pocket play a critical role in determining the enantioselectivity. nih.gov |

These computational models can predict the enantioselectivity of a given catalyst-substrate combination with remarkable accuracy and guide the rational design of new, more effective catalysts.

Structure-Activity Relationships in Catalytic Systems for its Formation

The development of highly efficient catalysts for the synthesis of (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol relies on understanding the structure-activity relationships (SAR) within the catalytic system. This involves systematically modifying the structure of the catalyst and observing the effect on reaction rate and enantioselectivity.

In Transition Metal Catalysis:

The nature of the chiral ligand is the most critical factor influencing the catalyst's performance. For Ru(II)-diamine catalysts, key structural features of the ligand that are often varied include:

The Diamine Backbone: The stereochemistry and substituents on the diamine backbone define the chiral environment.

The N-Substituent: The electronic and steric properties of the substituent on the nitrogen atom (e.g., a tosyl group) can fine-tune the catalytic activity and selectivity.

The Arene Ligand: In half-sandwich complexes, the arene ligand (e.g., p-cymene) can influence the steric bulk and electronic properties of the metal center.

Studies on the asymmetric transfer hydrogenation of various ketones have shown that electron-donating or electron-withdrawing groups on the substrate can affect the reaction rate. acs.org For 4'-fluoro-3'-methoxyacetophenone, the electronic effects of the fluorine and methoxy (B1213986) substituents will influence the electrophilicity of the carbonyl carbon and its interaction with the catalyst.

In Biocatalysis (Ketoreductases):

The structure-activity relationships in KREDs are explored through protein engineering and directed evolution. By modifying the amino acid sequence of the enzyme, its properties can be tailored for a specific substrate.

Active Site Engineering: Site-directed mutagenesis of amino acid residues in the substrate-binding pocket can alter the enzyme's substrate specificity and enantioselectivity. For example, replacing a bulky amino acid with a smaller one can create more space to accommodate a larger substrate or alter the preferred binding orientation. nih.govrsc.org

Cofactor Specificity: The enzyme can be engineered to utilize either NADH or NADPH, which can be advantageous for process optimization.

The performance of a ketoreductase in the reduction of 4'-fluoro-3'-methoxyacetophenone would be highly dependent on how well the substrate fits into the active site and the precise positioning relative to the nicotinamide (B372718) cofactor.

Advanced Analytical Methodologies for Stereochemical Purity Determination

Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC, GC)

Chiral chromatography is the cornerstone for separating enantiomers and determining their relative proportions, or enantiomeric excess. gcms.cz This is achieved by using a chiral environment, most commonly a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. nih.gov Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective method for the enantioseparation of various drug compounds. nih.gov The separation relies on the differential diastereomeric interactions formed between the enantiomers and the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and frequently used for resolving a broad range of chiral molecules, including aromatic alcohols. nih.govhplc.eu The selection of the mobile phase (operating in normal-phase, reversed-phase, or polar organic mode) and the specific CSP are critical for achieving baseline separation. nih.gov For instance, a study on the closely related analogue, 1-(p-methoxyphenyl)-ethanol, utilized chiral HPLC to monitor the progress of an enzymatic reaction, successfully separating the (R) and (S) enantiomers. researchgate.net

A typical HPLC method development for determining the enantiomeric excess of 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol (B1604351) would involve screening various polysaccharide-based columns with different mobile phase compositions.

Interactive Table: Illustrative HPLC Conditions for Chiral Separation of Phenyl Ethanols

This table presents typical starting conditions for the chiral separation of compounds structurally similar to (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol. Optimization is generally required.

| Parameter | Condition 1 | Condition 2 |

| Column | Chiralpak® IA (Amylose derivative) | Chiralcel® OD-H (Cellulose derivative) |

| Mobile Phase | n-Hexane / Isopropanol (B130326) (90:10, v/v) | n-Hexane / Ethanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Expected Elution | The (S)-enantiomer often elutes before the (R)-enantiomer on polysaccharide CSPs, but this order is not universal and must be confirmed with a standard. | The elution order may be inverted compared to Condition 1. |

Gas Chromatography (GC): Chiral GC is another robust method for enantiomeric separation, particularly for volatile and thermally stable compounds. dntb.gov.ua The technique often utilizes capillary columns coated with chiral stationary phases, such as derivatized cyclodextrins. gcms.czsci-hub.se For non-volatile or polar compounds like alcohols, derivatization is often performed prior to analysis to improve volatility and chromatographic performance. sci-hub.se For example, the alcohol can be converted to its acetate (B1210297) or trifluoroacetate (B77799) ester. The separation of enantiomers is then achieved on the chiral column. chromatographyonline.com A method for separating the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, another chiral intermediate, was successfully developed using chiral capillary GC, highlighting the technique's utility. nih.gov

Spectroscopic Techniques for Stereochemical Assignment (e.g., Chiral NMR, VCD/ORD)

While chromatography excels at determining enantiomeric purity, spectroscopic methods are essential for assigning the absolute configuration (i.e., distinguishing the R- from the S-enantiomer).

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy becomes a powerful tool for chiral analysis when conducted in a chiral environment. This is achieved by using either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). dntb.gov.ua

Chiral Derivatizing Agents: The analyte, (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol, can be reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form a mixture of diastereomers. illinois.edu These diastereomers have distinct NMR spectra, and analyzing the chemical shift differences (Δδ) of the protons near the newly formed ester linkage can allow for the assignment of the absolute configuration. illinois.edumdpi.com

Chiral Solvating Agents: Alternatively, a CSA can be added to the NMR sample of the chiral alcohol. The CSA forms transient, weak diastereomeric complexes with each enantiomer, leading to separate signals in the NMR spectrum. dntb.gov.ua

¹⁹F NMR: The presence of a fluorine atom in (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol makes ¹⁹F NMR a particularly sensitive and effective technique. rsc.org After derivatization with a suitable agent, the fluorine nucleus acts as a clean and sensitive probe, often showing large chemical shift differences between the resulting diastereomers, which simplifies the determination of enantiomeric excess and absolute configuration. nih.govnih.gov

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD): These chiroptical techniques measure the differential interaction of chiral molecules with polarized light and are fundamental for determining absolute configuration in solution. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the difference in absorbance of left and right circularly polarized infrared light during a vibrational transition. bruker.comresearchgate.net Since enantiomers produce VCD spectra that are equal in intensity but opposite in sign (mirror images), this technique is definitive for assigning absolute configuration. nih.gov The experimental VCD spectrum of (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol can be compared with a spectrum predicted by ab initio quantum mechanical calculations (e.g., using Density Functional Theory, DFT). wikipedia.org A match between the experimental and the calculated spectrum for the R-configuration provides a non-ambiguous assignment of the absolute stereochemistry. nih.govwikipedia.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org As the wavelength approaches an electronic absorption band of the chromophore (the aromatic ring in this case), the optical rotation undergoes a rapid change, an event known as the Cotton effect. slideshare.net The sign and shape of this Cotton effect curve can be correlated to the absolute configuration of the chiral center. kud.ac.in

Interactive Table: Comparison of Spectroscopic Methods for Stereochemical Assignment

| Technique | Principle | Requirement for (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol | Outcome |

| Chiral NMR | Formation of diastereomers (with CDA) or transient complexes (with CSA) leading to distinct NMR signals. dntb.gov.uaillinois.edu | Reaction with enantiopure CDA or addition of enantiopure CSA. | Absolute Configuration & Enantiomeric Excess. |

| VCD | Differential absorption of left vs. right circularly polarized IR light. bruker.com | Sample must be in solution. Requires comparison with theoretical calculations. | Unambiguous Absolute Configuration. |

| ORD | Variation of optical rotation with the wavelength of light, especially near an absorption band (Cotton Effect). wikipedia.orgslideshare.net | Sample must be optically active and have a chromophore. | Absolute Configuration. |

X-ray Crystallography for Absolute Configuration (if applicable to derivatives)

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, this technique requires a well-ordered single crystal of the compound.

For (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol, which may be an oil or a low-melting solid at room temperature, obtaining a suitable crystal for X-ray diffraction can be challenging. In such cases, a common strategy is to prepare a crystalline derivative. This can be achieved by reacting the alcohol with a suitable carboxylic acid (e.g., 3,5-dinitrobenzoic acid) or an isocyanate to form a solid ester or carbamate (B1207046) derivative, respectively.

If a suitable crystal of the derivative is grown, X-ray analysis can determine its structure. By knowing the configuration of the atoms from the diffraction data and the known stereochemistry of the derivatizing agent (if any), the absolute configuration of the original alcohol's chiral center can be assigned with ultimate certainty. This method has been used to determine the absolute configuration of numerous natural products and synthetic compounds. nih.gov While no crystal structure for (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol itself appears to be published, structures of closely related fluorinated phenyl derivatives have been reported, demonstrating the applicability of the technique to this class of compounds. researchgate.netnih.govnih.gov

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Continuous Processing

The paradigm of chemical manufacturing is steadily shifting from traditional batch-wise operations to continuous flow processes. This transition offers significant advantages in terms of safety, consistency, scalability, and process control. For the synthesis of (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol, the integration of flow chemistry presents a promising avenue for process intensification.

Continuous flow systems, characterized by their high surface-area-to-volume ratios, enable superior heat and mass transfer. This allows for the use of highly exothermic or rapid reactions under conditions that would be hazardous in a large-scale batch reactor. The asymmetric reduction of the corresponding ketone, 1-(4-fluoro-3-methoxyphenyl)ethanone (B1304783), to produce the target chiral alcohol can be significantly optimized in a flow regime. The use of packed-bed reactors containing immobilized catalysts, either chemical or biological, is a key strategy in this domain. nih.gov Such a setup not only facilitates catalyst reuse, thereby reducing costs, but also minimizes contamination of the product stream. nih.gov

A telescoped continuous flow process, where multiple reaction steps are connected in sequence without intermediate isolation and purification, represents a frontier in efficient synthesis. nih.govacs.org For instance, the synthesis of the precursor ketone followed by its asymmetric reduction could be performed in an integrated flow system, leading to a streamlined and more economical production route. acs.org The ability to operate such systems continuously for extended periods can lead to high productivity and simplified isolation of the final product. nih.gov

Discovery of Novel Catalytic Systems for Enhanced Enantioselectivity

The chirality of (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol is the cornerstone of its utility. Consequently, the development of highly enantioselective catalytic systems is a perpetual area of research. While existing methods provide good to excellent enantiomeric excess (ee), the quest for perfection continues, driven by the stringent requirements of the pharmaceutical industry.

Biocatalysis has emerged as a powerful and green alternative to traditional chemical catalysis for the synthesis of chiral alcohols. nih.gov The use of alcohol dehydrogenases (ADHs) from various microorganisms can afford the target alcohol with exceptionally high enantioselectivity, often exceeding 99% ee. nih.gov Future research will likely focus on the discovery and engineering of novel ADHs with improved substrate scope, stability, and activity towards fluorinated aromatic ketones. Whole-cell biocatalysis, which utilizes the entire microorganism, offers the advantage of in-situ cofactor regeneration, making the process more economically viable. ornl.gov

In the realm of chemical catalysis, dynamic kinetic resolution (DKR) is a particularly attractive strategy. DKR combines a rapid racemization of the starting ketone or a racemic alcohol with a highly enantioselective reaction, theoretically enabling a 100% yield of the desired enantiomer. mdpi.comencyclopedia.pub The development of heterogeneous chemo- and biocatalysts that can operate synergistically in a continuous flow reactor is a significant research goal. rsc.org For example, a packed-bed reactor could contain both a racemization catalyst and an enantioselective lipase (B570770) or dehydrogenase. encyclopedia.pub

| Catalytic System | Key Features | Potential Advantages for (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol Synthesis |

| Immobilized Alcohol Dehydrogenases (ADHs) in Flow | High enantioselectivity (>99% ee), mild reaction conditions, catalyst reusability. nih.govnih.gov | Green and sustainable production, high optical purity of the product. |

| Chemoenzymatic Dynamic Kinetic Resolution (DKR) | Combines chemical racemization with enzymatic resolution, potential for 100% theoretical yield. mdpi.comencyclopedia.pub | Maximizes atom economy and yield from a racemic starting material. |

| Heterogeneous Metal Catalysts | Robust, recyclable, suitable for continuous processes. | Facilitates scalable and industrial production with simplified purification. |

Expansion of Synthetic Applications in Emerging Fields

Chiral alcohols are pivotal intermediates in the synthesis of a vast array of complex molecules, particularly active pharmaceutical ingredients (APIs). nih.govsigmaaldrich.com While the current applications of (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol are likely centered within medicinal chemistry, its unique substitution pattern—a fluorine atom and a methoxy (B1213986) group on the phenyl ring—opens doors to novel applications in emerging scientific fields.

The presence of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This makes (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol an attractive building block for the design of new therapeutic agents. Its potential as a key intermediate for drugs targeting a wide range of diseases is an active area of investigation.

Beyond pharmaceuticals, the unique electronic and structural features imparted by the fluoro and methoxy substituents could be exploited in the field of materials science. For instance, it could serve as a chiral precursor for the synthesis of novel liquid crystals, chiral polymers, or functional materials with specific optical or electronic properties. The development of new synthetic methodologies that leverage the reactivity of the hydroxyl and aromatic moieties of this compound will be crucial for unlocking these future applications.

Sustainable Production Strategies and Industrial Scalability

The principles of green chemistry are increasingly influencing the design of chemical processes, with a strong emphasis on minimizing waste, reducing energy consumption, and using renewable resources. The production of (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol is no exception to this trend.

Biocatalytic routes, as discussed earlier, are inherently green due to their use of renewable enzymes, operation in aqueous media under mild conditions, and high selectivity, which reduces the formation of byproducts. rsc.org The use of whole-cell systems or immobilized enzymes further enhances the sustainability profile by allowing for catalyst recycling and integration into continuous manufacturing processes. ornl.govnih.gov

The development of heterogeneous chemical catalysts that can be easily separated from the reaction mixture and reused multiple times is another key aspect of sustainable production. This not only minimizes catalyst waste but also reduces the cost of the final product, which is a critical factor for industrial scalability. The use of greener solvents, or even solvent-free reaction conditions where possible, will also contribute to a more environmentally benign synthesis.

The ultimate goal is to develop a production process that is not only economically viable on an industrial scale but also has a minimal environmental footprint. This requires a holistic approach that considers the entire lifecycle of the product, from the sourcing of raw materials to the final disposal or recycling of waste streams.

| Sustainability Aspect | Strategy | Impact on (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol Production |

| Catalysis | Use of biocatalysts or recyclable heterogeneous catalysts. rsc.orgnih.gov | Reduced waste, lower production costs, and a greener process. |

| Process | Integration of continuous flow manufacturing. nih.govnih.gov | Improved safety, efficiency, and scalability with a smaller physical footprint. |

| Atom Economy | Implementation of Dynamic Kinetic Resolution (DKR). mdpi.comencyclopedia.pub | Maximization of raw material conversion to the desired product. |

| Solvents | Use of aqueous media or green solvents. | Reduced environmental impact and improved worker safety. |

Q & A

Q. What methodologies are recommended for synthesizing (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol with high enantiomeric purity?

Answer:

- Biocatalytic Reduction : Enzymatic reduction of ketone precursors using (R)- or (S)-alcohol dehydrogenases can achieve enantioselectivity >99% ee. For example, 4′-hydroxyacetophenone derivatives are reduced efficiently to yield chiral alcohols with high conversion rates (>95%) .

- Chiral HPLC Purification : Post-synthesis, chiral HPLC with tailored mobile phases (e.g., hexane/isopropanol mixtures) and detection wavelengths (e.g., 254 nm) resolves enantiomers, as demonstrated for structurally similar (R)-1-(4-fluorophenyl)ethan-1-ol .

- Catalytic Hydrogenation : Optimized chiral catalysts (e.g., Ru-based complexes) in hydrogenation reactions enhance stereochemical control, though solvent selection (e.g., ethanol vs. THF) impacts yield and purity .

Q. How can researchers validate the stereochemical configuration of (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol?

Answer:

- Polarimetry : Measure optical rotation ([α]D<sup>20</sup>) and compare with literature values for analogous compounds (e.g., (R)-1-(4-fluorophenyl)ethan-1-ol: [α]D<sup>20</sup> = +12.5° in CHCl3) .

- NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to analyze diastereotopic protons and carbon environments. For example, the chiral center in (R)-1-(3-chlorophenyl)ethan-1-ol shows distinct splitting patterns in <sup>1</sup>H NMR .

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, as applied to related fluorophenyl ethanol derivatives .

Q. What are the key stability considerations for storing (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol?

Answer:

- Solvent Compatibility : The compound is stable in anhydrous ethanol or dichloromethane but may degrade in protic solvents under acidic/basic conditions .

- Temperature : Store at 2–8°C in amber vials to prevent racemization or oxidation, as secondary alcohols are prone to thermal degradation .

- Light Sensitivity : Protect from UV exposure, as fluorinated aromatic alcohols can undergo photolytic cleavage of the C–F bond .

Advanced Research Questions

Q. How can researchers address low enantiomeric purity in (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol synthesized via traditional methods?

Answer:

- Kinetic Resolution : Combine lipases or esterases with racemic mixtures to selectively hydrolyze one enantiomer, improving ee values. For example, Pseudomonas fluorescens lipase resolves 1-(3-fluorophenyl)ethanol derivatives with 90% ee .

- Dynamic Kinetic Resolution (DKR) : Use transition-metal catalysts (e.g., Shvo’s catalyst) to racemize undesired enantiomers in situ, achieving >95% ee in chiral alcohols .

- Microfluidic Reactors : Enhance reaction control in continuous-flow systems to minimize side reactions and improve stereoselectivity .

Q. What computational tools predict the pharmacokinetic properties of (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol derivatives?

Answer:

- Molecular Descriptors : Calculate polar surface area (PSA) and rotatable bond count (≤10) to predict oral bioavailability. For example, PSA <140 Ų correlates with >80% bioavailability in rat models .

- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes, identifying metabolic hotspots (e.g., hydroxylation at the 4-fluoro position) .

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and blood-brain barrier penetration, critical for CNS-targeted derivatives .

Q. How do structural modifications to (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol impact its reactivity in cross-coupling reactions?

Answer:

- Electrophilic Aromatic Substitution : The 3-methoxy group directs electrophiles to the para position, while the 4-fluoro group enhances ring electron-deficiency, favoring Suzuki-Miyaura couplings with aryl boronic acids .

- Protecting Groups : Temporarily protect the hydroxyl group as a TBS ether to prevent side reactions during palladium-catalyzed cross-couplings .

- Steric Effects : Bulky substituents at the chiral center (e.g., 2,4-dimethylphenyl) reduce reaction rates in SN2 mechanisms due to hindered backside attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.